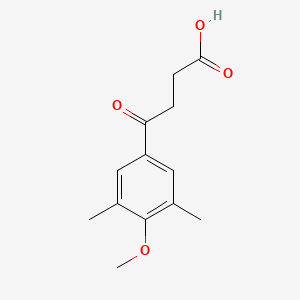

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid

Description

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid is a substituted aromatic ketone-carboxylic acid derivative. Its structure features a butyric acid backbone with a ketone group at the 4-position and a phenyl ring substituted with 3,5-dimethyl and 4-methoxy groups. For instance, its ethyl ester derivative (CAS 898793-18-5) has a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol .

Properties

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8-6-10(7-9(2)13(8)17-3)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGNNIUWXVYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554724 | |

| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103234-38-4 | |

| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethyl-4-methoxyphenyl with a suitable butyric acid derivative under controlled conditions. Catalysts such as palladium or other transition metals may be used to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenyl)-4-oxobutyric Acid (CAS 17103-70-7)

This analog differs by having two methoxy groups at the 3- and 5-positions of the phenyl ring instead of methyl groups. Key properties include:

Key Differences :

- The dimethoxy substitution likely increases polarity compared to the dimethyl-methoxy analog, affecting solubility and intermolecular interactions.

2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric Acid (CAS 798564-92-8)

This derivative introduces two methyl groups at the 2-position of the butyric acid chain. Notably, it is listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial viability .

Structural Impact :

- The additional methyl groups on the butyric acid chain increase molecular bulk, which may reduce solubility in polar solvents.

- Steric effects could hinder enzymatic or chemical reactions targeting the carboxylic acid group.

Ethyl 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyrate (CAS 898793-18-5)

The ethyl ester derivative of the target compound highlights the role of functional group modification:

- Molecular formula : C₁₅H₂₀O₄

- Molecular weight : 264.32 g/mol

- Purity : 96% (commercial grade)

- Synonyms: Includes ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate .

Functional Group Influence :

- Esterification replaces the carboxylic acid with an ethyl ester, significantly increasing lipophilicity. This modification enhances membrane permeability, making the compound more suitable for applications in drug delivery or organic synthesis.

- The ester group reduces acidity (higher pKa compared to the carboxylic acid form), altering its behavior in aqueous environments.

(2Z)-4-Methoxy-4-oxobut-2-enoic Acid

- IUPAC name: (2Z)-4-methoxy-4-oxobut-2-enoic acid

Biological Activity

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O4, with a molecular weight of approximately 236.27 g/mol. The structure features a butyric acid moiety linked to a phenyl ring substituted with both methoxy and dimethyl groups, which influence its chemical reactivity and biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.27 g/mol |

| Functional Groups | Carboxylic acid, methoxy group |

| Substituents on Phenyl Ring | 3,5-Dimethyl and 4-methoxy |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in various models. A study utilizing a lipopolysaccharide (LPS)-induced inflammation model reported that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

Preliminary in vitro studies have explored the anticancer properties of this compound against several cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Gene Expression Modulation : It has been shown to alter the expression of genes associated with cell survival and apoptosis.

- Receptor Interaction : Molecular docking studies suggest that it may interact with various biological receptors, influencing signaling pathways related to inflammation and cancer.

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound exhibited a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, treatment with the compound resulted in decreased joint swelling and pain scores, alongside reduced levels of inflammatory mediators in serum.

Study 3: Anticancer Activity Assessment

In vitro assays against MCF-7 cells showed that treatment with varying concentrations of the compound led to significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.